molecular formula C14H9NO3 B172100 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid CAS No. 107917-50-0

6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid

Cat. No.: B172100
CAS No.: 107917-50-0
M. Wt: 239.23 g/mol
InChI Key: UQJFJMGMOGWAFO-UHFFFAOYSA-N
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Description

6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C14H9NO3. It is known for its unique structure, which includes a phenanthridine core with a carboxylic acid group and an oxo group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid typically involves the cyclization of aryl amines onto N-tethered arynes. This process can be carried out under mild conditions using a new o-silylaryl triflate precursor, which increases reactivity and enables both electron-rich and electron-poor aryl amines to undergo cyclization . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include phenanthridinones, dihydrophenanthridines, and various substituted phenanthridine derivatives .

Scientific Research Applications

6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the replication of certain viruses by interacting with viral proteins. Additionally, it exhibits anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid is unique due to its combination of an oxo group and a carboxylic acid group on the phenanthridine core. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-oxo-5H-phenanthridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-10-4-2-1-3-9(10)11-7-8(14(17)18)5-6-12(11)15-13/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJFJMGMOGWAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587412
Record name 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107917-50-0
Record name 6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Oxo-5,6-dihydrophenanthridine-2-carboxylic acid

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